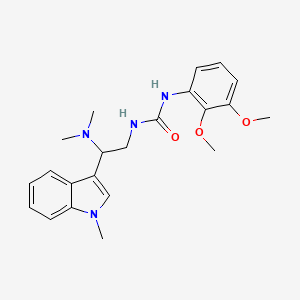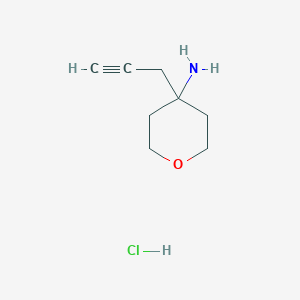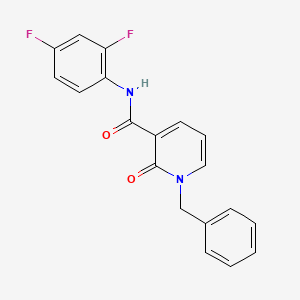
1-Bromo-4-(1,2,2,2-tetrafluoroethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-4-(1,2,2,2-tetrafluoroethyl)benzene is a chemical compound with the CAS Number: 189762-23-0 . It has a molecular weight of 257.03 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 18 bonds; 13 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, and 1 six-membered ring .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .作用機序
The mechanism of action of 1-Bromo-4-(1,2,2,2-tetrafluoroethyl)benzene is not well understood. However, it is believed to act as an electrophile due to the presence of a bromine atom in its structure. This electrophilic nature allows it to react with various nucleophiles, which is important in its applications as a precursor for the synthesis of organic compounds.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of this compound. However, it is known to be toxic and can cause skin and eye irritation upon contact. It is important to handle this compound with caution and follow proper safety protocols.
実験室実験の利点と制限
One of the main advantages of using 1-Bromo-4-(1,2,2,2-tetrafluoroethyl)benzene in lab experiments is its unique electrophilic nature, which allows for the synthesis of a wide range of organic compounds. It also has a high yield in its synthesis, making it a cost-effective starting material. However, its toxicity and potential for skin and eye irritation pose a limitation and require proper handling and safety precautions.
将来の方向性
There are several future directions for the use of 1-Bromo-4-(1,2,2,2-tetrafluoroethyl)benzene in scientific research. One direction is the development of new synthetic methods that can improve the yield and efficiency of its synthesis. Another direction is the exploration of its potential as a starting material for the synthesis of new ligands for catalysis and medicinal chemistry. Additionally, further studies on its mechanism of action and potential toxic effects are needed to fully understand its properties and applications.
Conclusion
In conclusion, this compound is a unique and versatile compound that has a wide range of scientific research applications. Its electrophilic nature allows for the synthesis of various organic compounds, and it has potential in the development of ligands for catalysis and medicinal chemistry. However, its toxicity and potential for skin and eye irritation require proper handling and safety precautions. Further studies are needed to fully understand its properties and potential applications in scientific research.
合成法
The synthesis of 1-Bromo-4-(1,2,2,2-tetrafluoroethyl)benzene involves the reaction of 1,4-dibromobenzene with 1,2,2,2-tetrafluoroethene in the presence of a catalyst such as tetrakis(triphenylphosphine)palladium(0). This reaction results in the formation of this compound with a yield of 70-80%.
科学的研究の応用
1-Bromo-4-(1,2,2,2-tetrafluoroethyl)benzene has a wide range of scientific research applications. It is commonly used as a precursor for the synthesis of various organic compounds such as aryl fluorides, biaryls, and heterocycles. It is also used in the synthesis of liquid crystals, which have applications in display technologies. Additionally, this compound is used as a starting material for the synthesis of ligands for catalysis and medicinal chemistry.
Safety and Hazards
The safety information for 1-Bromo-4-(1,2,2,2-tetrafluoroethyl)benzene includes several hazard statements: H227, H315, H319, H335 . Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
特性
IUPAC Name |
1-bromo-4-(1,2,2,2-tetrafluoroethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4/c9-6-3-1-5(2-4-6)7(10)8(11,12)13/h1-4,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTZLWKHBFQRTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2781806.png)

![Methyl 4-[(4-ethylphenyl)methoxy]benzoate](/img/structure/B2781810.png)

![4-chloro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide](/img/structure/B2781813.png)
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]-3-nitroaniline](/img/structure/B2781814.png)
![N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-fluoro-4-hydroxyquinoline-3-carboxamide](/img/structure/B2781817.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)butanamide](/img/structure/B2781819.png)

![3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2781822.png)


![7-[(Phenylsulfonyl)amino]heptanoic acid](/img/structure/B2781827.png)
![2-Cyclopropyl-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2781829.png)